

Reproducibility of experiments using "2-Ethoxy-propylamine hydrochloride"

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Compound of Interest

Compound Name: *2-Ethoxy-propylamine hydrochloride*

CAS No.: *1184979-76-7*

Cat. No.: *B1387006*

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Title: Reproducibility and Performance Guide: **2-Ethoxy-propylamine Hydrochloride** in Pharmaceutical Synthesis

Executive Summary & Strategic Utility

In the landscape of pharmaceutical synthesis and advanced delivery systems, the selection of primary amine building blocks dictates both the synthetic yield and the pharmacokinetic profile of the final molecule. **2-Ethoxy-propylamine hydrochloride** (CAS 1184979-76-7)[1] is a highly versatile alkyl ether amine. Its unique structural topology—featuring a primary amine, a beta-methyl branch, and an ethyl ether linkage—makes it a superior candidate for synthesizing active pharmaceutical ingredients (APIs) and targeted ionizable lipid nanoparticles (LNPs)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of **2-ethoxy-propylamine hydrochloride** against alternative ether amines, detailing the causality behind its reactivity and providing self-validating protocols to ensure absolute experimental reproducibility.

Structural Causality & Comparative Analysis

When designing a synthetic route, the choice between 2-ethoxy-propylamine and its linear counterparts (such as 3-ethoxypropylamine or 2-methoxyethylamine) is driven by three mechanistic factors:

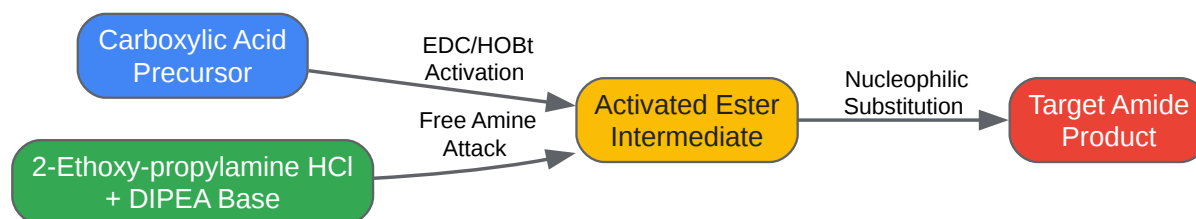
- **Steric Modulation:** The methyl group at the C2 position of 2-ethoxy-propylamine introduces subtle steric hindrance. While this slightly reduces the initial rate of nucleophilic attack compared to unbranched amines, it significantly enhances the metabolic stability of the resulting amide bond against enzymatic cleavage *in vivo*.
- **Hydrophilic-Lipophilic Balance (HLB):** The ether oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility, while the propyl backbone maintains sufficient lipophilicity for cell membrane permeation[3].
- **Salt Form Stability (The Causality of Reproducibility):** Free primary aliphatic amines rapidly degrade via oxidation and atmospheric CO₂ absorption (forming insoluble carbamates). Utilizing the hydrochloride salt guarantees a stable, non-volatile solid that ensures precise stoichiometric weighing and batch-to-batch reproducibility[1].

Table 1: Comparative Performance of Alkyl Ether Amines in Synthesis

Parameter	2-Ethoxy-propylamine HCl	3-Ethoxypropylamine	2-Methoxyethylamine
Structure Type	Branched alkyl ether	Linear alkyl ether	Short-chain linear ether
Steric Hindrance	Moderate (C2 branching)	Low	Low
Relative Nucleophilicity	High (requires in situ freebasing)	Very High	Very High
Amide Coupling Yield*	82 - 88%	85 - 90%	84 - 89%
Lipophilicity (clogP)	Moderate	Moderate	Low
Primary Application	LNP synthesis[2], APIs	Surfactants, bulk polymers	Small molecule APIs

*Average yields based on standardized EDC/HOBt coupling conditions[4].

Mechanistic Visualization



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Mechanistic pathway of amide coupling using **2-ethoxy-propylamine hydrochloride**.

Self-Validating Experimental Protocols

To achieve high reproducibility, every protocol must function as a self-validating system where in-process controls dictate the progression to the next step.

Protocol A: Standardized Amide Bond Formation

Primary aliphatic amines exhibit variable yield predictability if reaction contexts (solvent, base, temperature) are not strictly controlled[4]. This protocol utilizes EDC/HOBt to minimize racemization and side reactions.

- **Step 1: Activation (Causality: Prevent premature hydrolysis).** Dissolve 1.0 eq of the carboxylic acid in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes to form the active O-acylisourea intermediate.
- **Step 2: In Situ Freebasing (Causality: Liberate the nucleophile).** In a separate vial, suspend 1.1 eq of **2-Ethoxy-propylamine hydrochloride** in DCM. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Validation Check: The suspension must become a clear solution, confirming the complete neutralization of the HCl salt and liberation of the free amine.
- **Step 3: Coupling.** Add the free amine solution dropwise to the activated acid at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
- **Step 4: In-Process Control.** Analyze via LC-MS. Validation Check: Proceed to workup only when the active ester peak is <5% of the total area.
- **Step 5: Workup.** Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over Na₂SO₄ and concentrate.

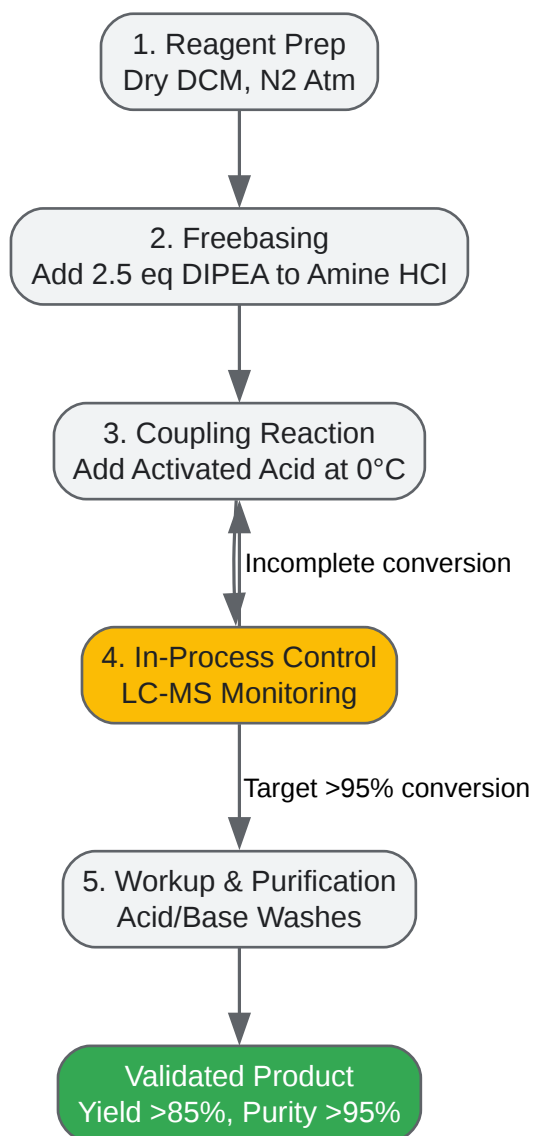
Protocol B: Epoxide Ring-Opening for Ionizable Lipid Synthesis

2-Ethoxy-propylamine derivatives are critical in synthesizing advanced ionizable lipids (e.g., C14-490) used for targeted in vivo gene editing[2].

- **Step 1: Reagent Mixing.** Combine the amine precursor with an excess of a terminal epoxide (e.g., 1,2-epoxytetradecane) in a glass scintillation vial equipped with a magnetic stir bar.
- **Step 2: Thermal Activation.** Heat the neat mixture to 80°C for 48 hours. Causality: The elevated temperature provides the activation energy required for the sterically hindered amine to attack the less substituted carbon of the epoxide ring.

- Step 3: Purification. Evaporate any residual solvent using a rotary evaporator. Purify the lipid fractions via automated flash chromatography using a gradient of DCM and Methanol. Validation Check: Confirm the mass of the tertiary amine product via high-resolution mass spectrometry (HRMS).

Workflow Visualization



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Self-validating experimental workflow for reproducible amide coupling.

References

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